molecular formula C22H20ClN3O3 B11192576 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11192576
M. Wt: 409.9 g/mol
InChI Key: JZPUSJVIRKJFIK-UHFFFAOYSA-N
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Description

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive and neuroprotective properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.

    Formation of the Pyrrolidine-2,5-dione Ring: This step involves the cyclization of an appropriate precursor, such as a substituted succinimide, under basic or acidic conditions.

    Coupling with 4-Methoxyphenyl Group: The final step involves the coupling of the beta-carboline core with the 4-methoxyphenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced derivatives.

    Substitution: Formation of substituted beta-carboline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential neuroprotective and psychoactive properties. It has been shown to interact with various neurotransmitter systems, making it a candidate for research into neurological disorders.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to modulate neurotransmitter systems suggests potential use in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.

Industry

In industry, the compound may be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable starting material for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. It is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric and neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with psychoactive properties.

    Harmaline: Known for its neuroprotective effects.

    Tetrahydroharmine: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of the chlorine atom and the 4-methoxyphenyl group in 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione distinguishes it from other beta-carbolines. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20ClN3O3/c1-29-15-5-3-14(4-6-15)26-21(27)11-20(22(26)28)25-9-8-16-17-10-13(23)2-7-18(17)24-19(16)12-25/h2-7,10,20,24H,8-9,11-12H2,1H3

InChI Key

JZPUSJVIRKJFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)Cl

Origin of Product

United States

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